molecular formula C8H6F3NO3 B1305718 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol CAS No. 453-77-0

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol

Cat. No.: B1305718
CAS No.: 453-77-0
M. Wt: 221.13 g/mol
InChI Key: BCYCXBDVLORUCU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol is an organic compound with the molecular formula C8H6F3NO3 It is characterized by the presence of a trifluoromethyl group and a nitrophenyl group attached to an ethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol typically involves the reaction of 3-nitrobenzaldehyde with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as hydrogen gas with a palladium catalyst for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoroacetophenone derivatives, while reduction can produce amino alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A simpler analog with similar trifluoromethyl functionality but lacking the nitrophenyl group.

    3-Nitrobenzyl Alcohol: Contains the nitrophenyl group but lacks the trifluoromethyl group.

    2,2,2-Trifluoro-1-(4-nitrophenyl)ethanol: A positional isomer with the nitro group in the para position.

Uniqueness

2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol is unique due to the combination of the trifluoromethyl and nitrophenyl groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)7(13)5-2-1-3-6(4-5)12(14)15/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYCXBDVLORUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385820
Record name 2,2,2-trifluoro-1-(3-nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453-77-0
Record name 2,2,2-trifluoro-1-(3-nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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